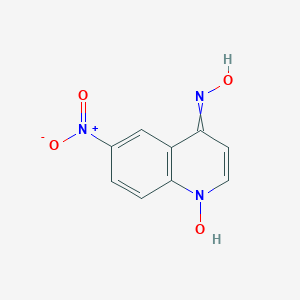
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine is a synthetic compound known for its significant biological and chemical properties. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is particularly notable for its genotoxic and mutagenic effects, making it a valuable tool in scientific research, especially in the fields of cancer research and molecular biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine typically involves the reduction of 4-nitroquinoline 1-oxide. One common method is the reduction using phenylhydrazine, followed by recrystallization from methanol to obtain the pure compound . The reaction conditions generally require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-nitroquinoline 1-oxide.
Reduction: It can be reduced to form 4-aminoquinoline derivatives.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as phenylhydrazine and sodium borohydride are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, often requiring catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include 4-nitroquinoline 1-oxide, 4-aminoquinoline derivatives, and various substituted quinoline compounds, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Industry: While its industrial applications are less documented, it could potentially be used in the development of new materials and chemical processes.
Mécanisme D'action
The primary mechanism of action of N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine involves its interaction with DNA. The compound forms stable adducts with DNA, leading to mutations and genotoxic effects. It is metabolized into a highly reactive intermediate, which then covalently binds to DNA, causing oxidative damage, single-strand breaks, and DNA-protein crosslinks . These interactions disrupt normal cellular processes and can lead to cell death or malignant transformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroquinoline 1-oxide: A precursor to N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine, known for its carcinogenic properties.
4-Aminoquinoline: A derivative used in various pharmaceutical applications, including antimalarial drugs.
Quinoline: The parent compound, widely used in the synthesis of various heterocyclic compounds with biological activity.
Uniqueness
This compound is unique due to its specific genotoxic properties and its ability to form stable DNA adducts. This makes it particularly valuable in research focused on understanding the mechanisms of mutagenesis and carcinogenesis .
Propriétés
Numéro CAS |
13442-15-4 |
|---|---|
Formule moléculaire |
C9H7N3O4 |
Poids moléculaire |
221.17 g/mol |
Nom IUPAC |
N-(1-hydroxy-6-nitroquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C9H7N3O4/c13-10-8-3-4-11(14)9-2-1-6(12(15)16)5-7(8)9/h1-5,13-14H |
Clé InChI |
KRGQNZRSACEPDG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O |
SMILES canonique |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NO)C=CN2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















